molecular formula C21H26FNO3 B14479683 1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene CAS No. 64777-56-6

1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene

Katalognummer: B14479683
CAS-Nummer: 64777-56-6
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: FFYKBQNKWAVCBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene is an organic compound that features a benzene ring substituted with a fluoro group, a nitro group, and a hexyloxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluoro, nitro, and hexyloxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the substitution reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hexyloxyphenyl group can affect the compound’s solubility and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Fluoro-4-nitrobenzene: Similar structure but lacks the hexyloxyphenyl group.

    4-Fluoro-1-nitro-2-(hexyloxy)benzene: Similar but with different substitution pattern.

    1-Fluoro-4-(hexyloxy)benzene: Lacks the nitro group.

Uniqueness

1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties

Eigenschaften

CAS-Nummer

64777-56-6

Molekularformel

C21H26FNO3

Molekulargewicht

359.4 g/mol

IUPAC-Name

1-[1-(4-fluorophenyl)-2-nitropropyl]-4-hexoxybenzene

InChI

InChI=1S/C21H26FNO3/c1-3-4-5-6-15-26-20-13-9-18(10-14-20)21(16(2)23(24)25)17-7-11-19(22)12-8-17/h7-14,16,21H,3-6,15H2,1-2H3

InChI-Schlüssel

FFYKBQNKWAVCBN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.